Cas no 93919-56-3 (1-[4-(trifluoromethoxy)phenyl]methanamine)

1-[4-(trifluoromethoxy)phenyl]methanamine structure
93919-56-3 structure
Product Name:1-[4-(trifluoromethoxy)phenyl]methanamine
CAS No:93919-56-3
MF:C8H8F3NO
MW:191.15043258667
MDL:MFCD00061237
CID:61659
PubChem ID:571846
Update Time:2024-10-25

1-[4-(trifluoromethoxy)phenyl]methanamine Chemical and Physical Properties

Names and Identifiers

    • (4-(Trifluoromethoxy)phenyl)methanamine
    • 4-(Trifluoromethoxy)benzylamine
    • [4-(trifluoromethoxy)phenyl]methanamine
    • 1-[4-(Trifluoromethoxy)phenyl]methanamine
    • p-(Trifluoromethoxy)benzylamine
    • ((4-(Trifluoromethoxy)phenyl)methyl)amine
    • Benzenemethanamine, 4-(trifluoromethoxy)-
    • 4-trifluoromethoxybenzylamine
    • 4-(trifluoromethoxy)benzyl amine
    • p-trifluoromethoxybenzylamine
    • DBGROTRFYBSUTR-UHFFFAOYSA-N
    • [4-(trifluoromethoxy)phenyl]methylamine
    • p-trifluoromethoxybenzyl amine
    • Pu
    • 4-(Trifluoromethoxy)benzenemethanamine (ACI)
    • 4-(Trifluoromethoxy)benzylamine,98%
    • (4-trifluoromethoxyphenyl)methanamine
    • DB-057449
    • EN300-25596
    • SY016916
    • J-513899
    • 93919-56-3
    • 4-trifluoromethoxy-benzyl amine
    • AKOS000264340
    • Z212046238
    • 4trifluoromethoxy-benzylamine
    • MFCD00061237
    • QKEQESHKCJUQDA-UHFFFAOYSA-N
    • [4-(Trifluoromethoxy)phenyl]methanamine #
    • CS-W013220
    • NS00064264
    • 4-(trifluoromethoxy)-benzylamine
    • BDBM626121
    • Q27452013
    • P-(TRIFLUOROMETHOXY)BENZYL AMINE
    • 1FD
    • CK1122
    • 4-trifluormethoxy-benzylamine
    • CHEMBL216733
    • EINECS 300-040-1
    • F2145-0705
    • 4-trifluoromethoxy-benzylamine
    • [4-(trifluoromethoxy)benzyl]amine
    • 4-(trifluormethoxy)-benzylamine
    • 4-trifluoromethoxy benzylamine
    • STK503677
    • 4-(Trifluoromethoxy)benzylamine, 95%
    • ALBB-006030
    • FS-1027
    • DTXSID20239895
    • AC-2348
    • SCHEMBL106741
    • 4-trifluoromethoxybenzyl amine
    • 1-[4-(trifluoromethoxy)phenyl]methanamine
    • MDL: MFCD00061237
    • Inchi: 1S/C8H8F3NO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H,5,12H2
    • InChI Key: DBGROTRFYBSUTR-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(CN)=CC=1)(F)F
    • BRN: 8200624

Computed Properties

  • Exact Mass: 191.05600
  • Monoisotopic Mass: 191.056
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2
  • Topological Polar Surface Area: 35.2

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 1.252 g/mL at 25 °C(lit.)
  • Melting Point: No data available
  • Boiling Point: 57-60 °C/10 mmHg(lit.)
  • Flash Point: Fahrenheit: 172.4 ° f
    Celsius: 78 ° c
  • Refractive Index: n20/D 1.452(lit.)
  • PSA: 35.25000
  • LogP: 2.74420
  • Sensitiveness: Air Sensitive
  • Solubility: Not determined

1-[4-(trifluoromethoxy)phenyl]methanamine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:UN2735
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36/37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Packing Group:III
  • Safety Term:8
  • HazardClass:8
  • PackingGroup:III
  • Storage Condition:Keep in dark place,Inert atmosphere,2-8°C

1-[4-(trifluoromethoxy)phenyl]methanamine Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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1-[4-(trifluoromethoxy)phenyl]methanamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Iron oxide (Fe2O3) ,  Iron Solvents: Isopropanol ;  24 h, 50 bar, 120 °C
Reference
Silica-supported Fe/Fe-O nanoparticles for the catalytic hydrogenation of nitriles to amines in the presence of aluminium additives
Chandrashekhar, Vishwas G. ; Senthamarai, Thirusangumurugan; Kadam, Ravishankar G. ; Malina, Ondrej; Kaslik, Josef; et al, Nature Catalysis, 2022, 5(1), 20-29

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: tert-Butanol ;  24 h, 25 - 27 bar, 120 °C
Reference
Reusable Nickel Nanoparticles-Catalyzed Reductive Amination for Selective Synthesis of Primary Amines
Murugesan, Kathiravan ; Beller, Matthias; Jagadeesh, Rajenahally V., Angewandte Chemie, 2019, 58(15), 5064-5068

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; 15 min, rt
Reference
Preparation of inhibitors of indoleamine-2,3-dioxygenase (IDO) for treatment of cancer and infectious diseases
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ,  Cobalt(2+), (acetonitrile)[3,7-bis[2-(diphenylphosphino-κP)ethyl]octahydro-1,5-d… Solvents: Isopropanol ;  16 h, 30 bar, 90 °C
Reference
Cobalt-Catalyzed Hydrogenative Transformation of Nitriles
Zhang, Shaoke; Duan, Ya-Nan; Qian, Yu; Tang, Wenyue; Zhang, Runtong; et al, ACS Catalysis, 2021, 11(22), 13761-13767

Production Method 5

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Trimethyl orthoformate ;  2 h, 25 °C
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  5 h, 65 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  25 °C
Reference
New Efficient Substrates for Semicarbazide-Sensitive Amine Oxidase/VAP-1 Enzyme: Analysis by SARs and Computational Docking
Yraola, Francesc; Garcia-Vicente, Silvia; Fernandez-Recio, Juan; Albericio, Fernando; Zorzano, Antonio; et al, Journal of Medicinal Chemistry, 2006, 49(21), 6197-6208

Production Method 6

Reaction Conditions
Reference
A Dual Modulator of Farnesoid X Receptor and Soluble Epoxide Hydrolase To Counter Nonalcoholic Steatohepatitis
Schmidt, Jurema; Rotter, Marco; Weiser, Tim; Wittmann, Sandra; Weizel, Lilia; et al, Journal of Medicinal Chemistry, 2017, 60(18), 7703-7724

Production Method 7

Reaction Conditions
Reference
Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity
Lu, Xiaoyun; Tang, Jian; Cui, Shengyang; Wan, Baojie; Franzblauc, Scott G.; et al, European Journal of Medicinal Chemistry, 2017, 125, 41-48

Production Method 8

Reaction Conditions
Reference
Thiadiazines and their preparation and use as insecticidal and acaricidal agents
, European Patent Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  trans-4-Phenyl-3-buten-2-one Catalysts: 2396595-28-9 Solvents: Toluene ,  Water ;  4 h, 90 °C
1.2 Reagents: Acetic acid ;  5 h, 90 °C; 90 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  > 1 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ;  pH 11, rt
Reference
Platinum-(phosphinito-phosphinous acid) complexes as bi-talented catalysts for oxidative fragmentation of piperidinols: an entry to primary amines
Membrat, Romain; Vasseur, Alexandre; Moraleda, Delphine; Michaud-Chevallier, Sabine; Martinez, Alexandre; et al, RSC Advances, 2019, 9(65), 37825-37829

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt salophen complex Solvents: Tetrahydrofuran ,  Water ;  40 bar; 5 - 7 bar; 45 bar; 135 °C; 24 h, 120 °C
Reference
Ultra-small cobalt nanoparticles from molecularly-defined Co-salen complexes for catalytic synthesis of amines
Senthamarai, Thirusangumurugan; Chandrashekhar, Vishwas G.; Gawande, Manoj B.; Kalevaru, Narayana V.; Zboril, Radek; et al, Chemical Science, 2020, 11(11), 2973-2981

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… ,  Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) Solvents: 2,2,2-Trifluoroethanol ;  16 h, 40 bar, 120 °C
Reference
Nickel-catalyzed hydrogenative coupling of nitriles and amines for general amine synthesis
Chandrashekhar, Vishwas G. ; Baumann, Wolfgang ; Beller, Matthias ; Jagadeesh, Rajenahally V., Science (Washington, 2022, 376(6600), 1433-1441

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Methanol ;  18 h, 35 bar, 60 °C
Reference
Stable and reusable Ni-based nanoparticles for general and selective hydrogenation of nitriles to amines
Ma, Zhuang; Chandrashekhar, Vishwas G.; Zhou, Bei; Alenad, Asma M.; Rockstroh, Nils; et al, Chemical Science, 2022, 13(36), 10914-10922

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Dichlorotris(triphenylphosphine)ruthenium Solvents: 2-Methyl-2-butanol ;  5 - 7 bar; 40 bar; 30 h, 130 °C
Reference
Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines
Senthamarai, Thirusangumurugan; Murugesan, Kathiravan; Schneidewind, Jacob; Kalevaru, Narayana V.; Baumann, Wolfgang; et al, Nature Communications, 2018, 9(1), 1-12

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  15 min, rt; rt → 0 °C
1.2 Reagents: Zinc ;  0 °C; 1 h, 80 - 90 °C
Reference
Effect of novel triazole-amino acid hybrids on growth and virulence of Candida species: in vitro and in vivo studies
Aneja, Babita; Irfan, Mohammad; Kapil, Charu; Jairajpuri, Mohamad Aman; Maguire, Ronan; et al, Organic & Biomolecular Chemistry, 2016, 14(45), 10599-10619

Production Method 15

Reaction Conditions
1.1 Catalysts: Triphos ,  Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: 2,2,2-Trifluoroethanol ;  15 min, rt
1.2 Reagents: Hydrogen ,  Ammonia ;  24 h, 40 bar, 120 °C
Reference
Homogeneous cobalt-catalyzed reductive amination for synthesis of functionalized primary amines
Murugesan, Kathiravan; Wei, Zhihong; Chandrashekhar, Vishwas G.; Neumann, Helfried; Spannenberg, Anke; et al, Nature Communications, 2019, 10(1), 1-9

1-[4-(trifluoromethoxy)phenyl]methanamine Raw materials

1-[4-(trifluoromethoxy)phenyl]methanamine Preparation Products

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